1-Ethyl-5,6-dimethylbenzimidazol-2-amine

Description

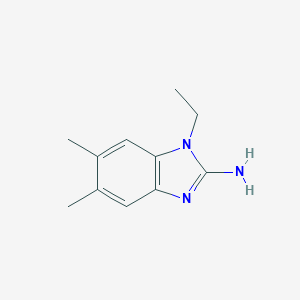

Structure

2D Structure

3D Structure

Properties

CAS No. |

15777-04-5 |

|---|---|

Molecular Formula |

C11H15N3 |

Molecular Weight |

189.26 g/mol |

IUPAC Name |

1-ethyl-5,6-dimethylbenzimidazol-2-amine |

InChI |

InChI=1S/C11H15N3/c1-4-14-10-6-8(3)7(2)5-9(10)13-11(14)12/h5-6H,4H2,1-3H3,(H2,12,13) |

InChI Key |

UJCMZSWNOQDRJR-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C(=C2)C)C)N=C1N |

Canonical SMILES |

CCN1C2=C(C=C(C(=C2)C)C)N=C1N |

Synonyms |

1H-Benzimidazol-2-amine,1-ethyl-5,6-dimethyl-(9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 5,6 Dimethylbenzimidazol 2 Amine

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC)High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the compound. A specific method (column type, mobile phase, flow rate, and detector wavelength) would be developed to show a single, sharp peak for the pure compound, and its retention time would be a characteristic of the molecule under those conditions.

Without access to specific experimental results from these analyses for 1-Ethyl-5,6-dimethylbenzimidazol-2-amine, the creation of a scientifically accurate and detailed article as per the instructions is not possible.

Computational and Theoretical Investigations of 1 Ethyl 5,6 Dimethylbenzimidazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For a molecule like 1-Ethyl-5,6-dimethylbenzimidazol-2-amine, DFT calculations would provide a foundational understanding of its intrinsic properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The process involves finding the minimum energy structure on the potential energy surface.

For this compound, conformational analysis would be particularly important for the ethyl group attached to the nitrogen atom, as rotation around the C-N bond can lead to different conformers with varying energies. The analysis would identify the global minimum energy conformer, which is the most likely structure of the molecule, as well as any other low-energy conformers that might be present in equilibrium. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, would be determined for the most stable conformer.

Interactive Data Table: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Atoms | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C=N (imidazole) | ~1.38 Å |

| Bond Length | C-N (amino) | ~1.37 Å |

| Bond Angle | C-N-C (imidazole) | ~108° |

| Dihedral Angle | C-C-N-C (ethyl group) | ~180° (for an extended conformer) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar benzimidazole (B57391) structures as specific calculated data for this compound is not available in the cited literature.

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a more reactive molecule. The distribution of these orbitals would also be visualized to identify the electron-rich and electron-poor regions of this compound. Furthermore, a mapping of the molecular electrostatic potential (MEP) would provide a visual representation of the charge distribution, highlighting the electrophilic and nucleophilic sites.

Interactive Data Table: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |

Note: These are estimated values based on typical DFT calculations for similar 2-aminobenzimidazole (B67599) derivatives and are for illustrative purposes only.

Computational methods can predict various spectroscopic properties, which can be used to validate experimental data or to aid in the interpretation of spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. researchgate.net These predicted chemical shifts for this compound would be compared to a reference standard (e.g., tetramethylsilane) to provide a theoretical NMR spectrum.

IR Spectroscopy: The vibrational frequencies and intensities of the normal modes of vibration can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum would show characteristic peaks corresponding to the stretching and bending of different functional groups in the molecule, such as the N-H and C-H stretches.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov This calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from an occupied to an unoccupied molecular orbital (e.g., HOMO to LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.

Interactive Data Table: Predicted Global Reactivity Parameters of this compound (Illustrative)

| Parameter | Formula | Predicted Value (Illustrative) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~ 3.0 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~ 2.5 eV |

| Chemical Softness (S) | 1/(2η) | ~ 0.2 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | ~ 1.8 eV |

Note: These values are for illustrative purposes and would be calculated from the predicted HOMO and LUMO energies.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govnih.gov This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would be used to:

Investigate the hybridization of the atoms.

Quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

Calculate the stabilization energies associated with these delocalization interactions, which are indicative of hyperconjugative and resonance effects. This would be particularly insightful for understanding the electronic communication between the amino group and the benzimidazole ring system.

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target. dovepress.comnih.govtandfonline.com

A prospective molecular dynamics (MD) simulation of this compound in a solvent (e.g., water) could be performed to study its solvation and dynamic behavior. Such a simulation would provide information on:

The conformational flexibility of the molecule over time.

The formation and dynamics of hydrogen bonds between the molecule and solvent molecules.

Furthermore, if a specific biological target for this compound were to be hypothesized, molecular docking studies could be employed to predict its binding mode and affinity to the active site of the target protein. nih.govtandfonline.com This would be a valuable step in any drug discovery effort involving this compound.

Molecular Docking Simulations for Interaction with Biological Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzimidazole derivatives, this method is crucial for understanding their interactions with biological targets such as enzymes and receptors, which is fundamental to rational drug design. eprajournals.com

Docking studies on various benzimidazole analogs have revealed their potential to bind to a wide range of biological targets. For instance, simulations have shown that these derivatives can fit snugly into the active sites of enzymes like DNA gyrase, topoisomerase, and Mycobacterium tuberculosis β-ketoacyl-ACP synthase (KasA). nih.govijpsjournal.comresearchgate.net The binding is typically stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. eprajournals.com

In a study involving substituted benzimidazoles targeting the Mtb KasA protein, compounds exhibited docking scores ranging from -5.149 to -7.541 kcal/mol. nih.gov These favorable binding energies indicate strong and specific interactions within the enzymatic active site. The interactions often involve key amino acid residues; for example, in the active site of the EGFR T790M mutant, certain keto-benzimidazoles formed stable complexes with binding energies as low as -8.4 kcal/mol. ukm.my These complexes were stabilized by hydrogen bonds and hydrophobic interactions with residues in the binding pocket. ukm.my Similarly, when docked against protein kinase targets, 2-phenylbenzimidazole showed a strong binding energy of -8.2 kcal/mol. researchgate.net

While specific docking studies for this compound are not extensively documented, the general behavior of the benzimidazole scaffold suggests it would form stable complexes with various protein targets. The amine group at the C2 position is a key site for hydrogen bonding, while the dimethylated benzene (B151609) ring and the N-ethyl group can participate in hydrophobic and van der Waals interactions, anchoring the molecule within a receptor's binding pocket.

Table 1: Examples of Molecular Docking Interactions for Benzimidazole Analogs

| Biological Target | PDB ID | Benzimidazole Analog Type | Docking Score (kcal/mol) | Key Interacting Residues |

| Mtb KasA | 6P9K | Substituted benzimidazole | -7.368 | Glu199, Ile202, Phe239 |

| DNA Gyrase | 1KZN | Various derivatives | Not specified | Interactions via H-bonds and π-stacking |

| Topoisomerase I-DNA | Not specified | Synthesized benzimidazoles | Not specified | Crucial amino acids in binding site |

| EGFR (T790M mutant) | Not specified | Keto-benzimidazoles | -8.4 | Not specified |

| Protein Kinase (Aurora B) | 4C2V | 2-Phenylbenzimidazole | -8.2 | Not specified |

Molecular Dynamics (MD) Simulations for Investigating Dynamic Stability and Ligand-Target Complex Formation

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time, offering insights into the stability of protein-ligand complexes. nih.gov For benzimidazole derivatives, MD simulations are used to validate the binding poses predicted by molecular docking and to assess the dynamic behavior of the ligand-target complex in a simulated physiological environment. nih.govbohrium.com

The stability of the complex is often evaluated by monitoring metrics such as the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation period. jksus.org A stable system is typically characterized by low and converging RMSD values, indicating that the ligand remains securely bound in the active site without significant conformational changes. nih.gov For example, an MD simulation of a benzimidazole inhibitor complexed with the Mtb KasA protein showed that the complex remained stable, with RMSD values fluctuating within a narrow range of 3 Å after an initial equilibration phase. nih.gov In another study, a benzimidazole derivative targeting the SARS-CoV-2 main protease (Mpro) reached equilibrium with an average RMSD of 1.8 Å over a 100 ns simulation, suggesting a stable complex. jksus.org

Other parameters analyzed during MD simulations include the root mean square fluctuation (RMSF), which identifies the flexibility of different parts of the protein, and the radius of gyration (Rg), which measures the compactness of the protein-ligand system. nih.gov The number and duration of hydrogen bonds between the ligand and the protein are also monitored to confirm the persistence of key interactions predicted by docking. nih.gov These analyses collectively provide a detailed picture of the dynamic stability and formation of the benzimidazole-target complex.

Receptor Surface Analysis and Interaction Energy Calculations

Studies on benzimidazole derivatives have utilized computational methods like the PIXEL approach to perform quantitative lattice energy analysis. orientaljphysicalsciences.orgresearchgate.net This method calculates the interaction energies between molecular pairs in a crystal structure, which serves as a model for ligand-receptor interactions. The analysis reveals that intermolecular hydrogen bonds of the N-H…N type are major contributors to stabilization, with interaction energies ranging from -14 to -18.52 kcal/mol. orientaljphysicalsciences.orgorientaljphysicalsciences.org

The total interaction energy is a sum of these components, as detailed in the table below. The coulombic and polarization energies represent the electrostatic interactions, while the dispersion energy accounts for van der Waals forces. The repulsion term represents the energetic penalty of orbital overlap at close distances. Such detailed energy decomposition helps in understanding the nature of the binding forces that anchor benzimidazole derivatives to their biological targets.

Table 2: Contribution of Different Energy Components to Intermolecular Interactions in Benzimidazole Dimers (Example)

| Interaction Motif | Coulombic Energy (kcal/mol) | Polarization Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Repulsion Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| N-H···N Dimer | -11.11 | -4.63 | -7.21 | 4.43 | -18.52 |

| C-H···N Dimer | -2.15 | -0.73 | -3.22 | 1.95 | -4.15 |

| Stacked Dimer | -1.98 | -0.85 | -5.67 | 3.44 | -5.06 |

Note: Data is representative of interactions found in benzimidazole crystal structures and serves as a model for receptor-ligand interactions. orientaljphysicalsciences.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzimidazole Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For benzimidazole analogs, QSAR studies are invaluable for predicting the activity of new derivatives and for identifying the key structural features that determine their efficacy. researchgate.netijpsr.com

Development of Predictive Models Based on Molecular Descriptors

The development of a QSAR model begins with the calculation of a large number of molecular descriptors for a set of benzimidazole analogs with known biological activities. biointerfaceresearch.com These descriptors quantify various aspects of the molecular structure, including steric, electronic, topological, and physicochemical properties. nih.govresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), are then used to build a model that correlates a selection of these descriptors with the observed activity. biointerfaceresearch.comresearchgate.net The dataset is typically divided into a training set, used to generate the model, and a test set, used to evaluate its predictive power on external compounds. pnrjournal.com

The quality and predictive ability of a QSAR model are assessed using several statistical parameters:

r² (Coefficient of determination): Indicates how well the model fits the training set data. A value close to 1.0 suggests a good fit. For a 2D-QSAR model of benzimidazole derivatives against a breast cancer cell line, an r² value of 0.904 was achieved. researchgate.netvjs.ac.vn

q² (Cross-validated r²): Obtained through methods like leave-one-out (LOO) cross-validation, it measures the internal predictive ability of the model. A QSAR model for anthelmintic benzimidazoles reported a q² of 0.916. biolscigroup.us

pred_r² (Predictive r² for the external test set): This is the most stringent test, as it measures the model's ability to predict the activity of compounds not used in its development. pnrjournal.com

A robust and reliable QSAR model will have high values for r², q², and pred_r², indicating that it can be confidently used to predict the activity of novel benzimidazole compounds. biolscigroup.us

Correlation of Structural Features with Specific Chemical Reactivity or Interaction Potentials

The ultimate goal of a QSAR study is to understand which structural features are positively or negatively correlated with the desired activity. The descriptors included in the final QSAR equation provide direct insights into the structure-activity relationship. rjptonline.org

For benzimidazole analogs, QSAR studies have identified several key descriptors that govern their biological activities:

Antibacterial Activity: Studies have shown a positive correlation with descriptors like Topological Polar Surface Area (TPSA) and the number of H-bond acceptors. ijpsr.com This suggests that features enhancing polarity and hydrogen bonding potential are beneficial for antibacterial action.

Antifungal Activity: The inhibitory activity against Saccharomyces cerevisiae was found to be governed by lipophilicity (logP), dipole moment (DM), and surface area grid (SAG). researchgate.net This indicates a complex interplay of solubility and electronic properties.

Anthelmintic Activity: A predictive QSAR model for 2-thioarylalkyl benzimidazole derivatives identified the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as the most critical descriptors. The model indicated that lower values of these descriptors led to an increase in anthelmintic activity. biolscigroup.us

These correlations provide a roadmap for optimizing the structure of lead compounds. For this compound, this implies that modifications to its electronic profile (e.g., by adding substituents to the ring system) or altering its lipophilicity could modulate its potential biological activities. The substitutions at the N1, C2, C5, and C6 positions are known to significantly influence the anti-inflammatory activity of the benzimidazole scaffold. nih.gov

Theoretical Investigations of Protonation-Deprotonation Dynamics and Acid-Base Equilibria

The benzimidazole core contains both an acidic pyrrole-like NH proton and a basic pyridine-like imine nitrogen atom, allowing it to act as both a proton donor and acceptor. The ionization constant (pKa) of the benzimidazole NH group is approximately 12.8, while the pKa of its conjugate acid (protonated at the imine nitrogen) is around 5.6. nih.gov These acid-base properties are critical as they determine the molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.

Theoretical studies are employed to investigate these protonation-deprotonation equilibria. Computational methods can predict pKa values and explore the dynamics of proton transfer, including excited-state intramolecular proton transfer (ESIPT). researchgate.netmdpi.com For instance, studies on 2-(4'-pyridyl) benzimidazole have shown that the molecule can exist in and bind to other molecules in three different protonation states: a cation, a neutral tautomer, and an anion. researchgate.net

Computational analyses have confirmed that the drastic changes observed in the UV-Vis and fluorescence spectra of some benzimidazole derivatives with varying pH are due to the equilibrium between their neutral and monoprotonated forms. mdpi.com For this compound, the presence of the electron-donating ethyl and dimethyl groups would be expected to slightly increase the basicity of the imine nitrogen compared to the unsubstituted benzimidazole core. The 2-amino group is also basic and would have its own protonation equilibrium. Theoretical calculations can precisely determine the pKa of each potential protonation site and predict the dominant species at a given pH, which is essential for understanding its chemical reactivity and biological interactions.

Structure Reactivity and Structure Property Relationships of 1 Ethyl 5,6 Dimethylbenzimidazol 2 Amine

Impact of the C5, C6-Dimethyl Substituents on Aromaticity and Electron Density Distribution

The dimethyl substitution at the C5 and C6 positions of the benzene (B151609) portion of the benzimidazole (B57391) ring further modulates the electronic properties of the molecule.

A study on 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole showed that these methyl groups influence the crystal packing and magnetic properties of the compound. acs.org This highlights the significant role of substituents on the benzene ring in determining the solid-state structure and intermolecular interactions.

Role of the 2-Amino Group in Directing Chemical Reactivity and Defining Interaction Sites

The 2-amino group is a crucial functional group that largely defines the chemical reactivity and interaction profile of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine.

Chemical Reactivity: The amino group is a strong electron-donating group through resonance, significantly increasing the electron density at the C2 position and within the imidazole (B134444) ring. This makes the benzimidazole ring system more susceptible to electrophilic attack. The nitrogen atoms of the amino group also possess lone pairs of electrons, making them nucleophilic and capable of participating in various chemical reactions, including alkylation and arylation. researchgate.net The 2-aminobenzimidazole (B67599) scaffold is a common precursor for synthesizing a variety of biologically active molecules. mfd.org.mk

Interaction Sites: The 2-amino group is a key site for hydrogen bonding, acting as both a hydrogen bond donor (via the N-H bonds) and a potential acceptor (via the nitrogen lone pair). This ability to form hydrogen bonds is critical for its interaction with biological macromolecules like proteins and nucleic acids. nih.gov Structure-activity relationship (SAR) studies on 2-aminobenzimidazole derivatives have shown that this amino group is often essential for their biological activity, as it can directly interact with the target binding site. nih.gov

Conformational Analysis and Stereoelectronic Effects of the Substituted Benzimidazole System

Conformational Analysis: The benzimidazole ring system is largely planar. However, the substituents can adopt various conformations. The N1-ethyl group can rotate, and its preferred orientation will be influenced by steric interactions with the rest of the molecule and with neighboring molecules in the solid state or in solution. rsc.org Circular dichroism studies on 2-substituted benzimidazole nucleosides have shown that substituents at the 2-position can influence the syn-anti conformational equilibrium. nih.govpnas.org While this compound is not a nucleoside, this demonstrates the principle that substituents significantly impact the conformational landscape of the benzimidazole core.

Stereoelectronic Effects: Stereoelectronic effects arise from the interaction of electron orbitals and influence the molecule's geometry and reactivity. baranlab.org In this molecule, an important stereoelectronic effect could be the interaction between the lone pair of the N1 nitrogen and the π-system of the benzimidazole ring. The presence of the ethyl group will influence the hybridization and electron-donating capacity of this nitrogen. Furthermore, n→π* interactions, involving the delocalization of a lone pair into an antibonding orbital, can modulate reactivity and conformation. nih.gov For instance, such interactions can affect the nucleophilicity of atoms and the electrophilicity of π-systems within the molecule. nih.gov

General Structure-Activity Relationship (SAR) Principles for Substituted Benzimidazol-2-amines

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. researchgate.netnih.gov SAR studies aim to understand these relationships to design more potent and selective compounds.

For benzimidazol-2-amines, the following general principles often apply:

The 2-amino group is often crucial: As mentioned, this group is frequently involved in key interactions with biological targets. nih.gov

Substitution at N1 modulates properties: Alkyl or aryl groups at the N1 position can influence lipophilicity, steric interactions, and electronic properties, thereby affecting the compound's pharmacokinetic and pharmacodynamic profile. researchgate.net

Substituents on the benzene ring fine-tune activity: Modifications at the C4, C5, C6, and C7 positions can impact binding affinity, selectivity, and metabolic stability. nih.gov For example, the introduction of lipophilic or hydrophilic groups can alter the compound's ability to cross cell membranes. nih.gov

The following table summarizes the influence of different substituents on the properties of the benzimidazole core based on general SAR principles.

| Substituent Position | Substituent Type | Influence on Properties | Example from SAR Studies |

|---|---|---|---|

| N1 | Alkyl/Aryl Groups | Modulates lipophilicity, steric hindrance, and electronic properties. Can influence pharmacokinetic profile. | N-benzyl substitution in some series can enhance anti-inflammatory activity. nih.gov |

| C2 | Amino Group | Crucial for hydrogen bonding and interaction with biological targets. Increases electron density of the ring. | The 2-amino group is an absolute requirement for the activity of some TRPC4 and TRPC5 channel inhibitors. nih.gov |

| C5/C6 | Electron-donating/withdrawing groups | Fine-tunes electron density, influencing binding affinity and metabolic stability. Can impact π-π stacking. | Lipophilic groups at the C5 position can favor COX-1 inhibition, while hydrophilic groups enhance COX-2 inhibition in certain 2-phenyl-substituted benzimidazoles. nih.gov |

The specific substituents on this compound play a direct role in its molecular recognition and binding patterns.

Hydrogen Bonding: The primary interaction facilitated by the 2-amino group is hydrogen bonding. nih.gov The N-H protons can act as donors, while the lone pair on the nitrogen can act as an acceptor. Additionally, the N3 nitrogen of the imidazole ring is a potent hydrogen bond acceptor. The presence of intramolecular hydrogen bonds in some benzimidazole derivatives has been shown to decrease polarity and potentially increase membrane permeability. nih.gov The strength of hydrogen bonds, such as O-H···N interactions, can be significant in determining the solid-state structure of benzimidazole derivatives. nih.gov

The following table provides an overview of the key intermolecular interactions involving substituted benzimidazoles.

| Interaction Type | Key Structural Feature | Role in Molecular Recognition | Supporting Evidence |

|---|---|---|---|

| Hydrogen Bonding | 2-Amino group (donor/acceptor), N3 of imidazole ring (acceptor) | Directional interaction crucial for specific binding to biological targets. Influences crystal packing. | Observed in the crystal structures of numerous benzimidazole derivatives, often forming extended chains or dimers. acs.orgnih.gov |

| π-π Stacking | Aromatic benzimidazole core | Non-directional interaction that contributes to the overall binding affinity and stability of complexes. | The planar structure of the benzimidazole moiety governs molecular stacking in the crystal lattice. rsc.org DFT calculations have been used to quantify the energy of these interactions. nih.gov |

| Hydrophobic Interactions | N1-Ethyl group, C5,C6-Dimethyl groups | Contributes to binding in hydrophobic pockets of proteins. Influences solubility and membrane permeability. | Voluminous substituents on the basic amino group of benzimidazole antagonists are important for recognition at the 5-HT4 receptor. nih.govresearchgate.net |

Supramolecular Chemistry and Molecular Recognition Involving 1 Ethyl 5,6 Dimethylbenzimidazol 2 Amine

Investigation of Host-Guest Interactions and Complex Formation with Macrocyclic Receptors

The electron-rich benzimidazole (B57391) core and the potential for hydrogen bonding make 1-Ethyl-5,6-dimethylbenzimidazol-2-amine an interesting guest molecule for various macrocyclic hosts. nih.gov Macrocycles such as cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic cavities and hydrophilic portals, making them suitable for encapsulating guest molecules like substituted benzimidazoles. nih.govnih.gov The formation of these host-guest or inclusion complexes is a reversible process driven by non-covalent interactions. nih.gov

Studies on similar 2-heterocyclic-substituted benzimidazole derivatives with cucurbit[n]urils, for instance, have demonstrated the formation of stable 1:1 host-guest inclusion complexes. nih.gov The primary driving forces for such complexations are often a combination of hydrogen bonding and ion-dipole interactions. nih.gov While specific studies on this compound are not extensively documented, it is anticipated that the benzimidazole moiety would be encapsulated within the macrocyclic cavity. The stability and stoichiometry of such complexes would be influenced by the size and shape complementarity between the host and the guest, as well as the solvent environment. The inclusion of benzimidazole derivatives within a macrocyclic host can significantly alter their physicochemical properties, such as enhancing their fluorescence and improving their solubility in aqueous media. nih.gov

Table 1: Potential Host-Guest Interactions of this compound with Macrocyclic Receptors

| Macrocyclic Host | Potential Binding Site on Guest | Likely Driving Forces | Expected Stoichiometry |

|---|---|---|---|

| β-Cyclodextrin | Benzimidazole ring | Hydrophobic interactions, Hydrogen bonding | 1:1 |

| p-Sulfonatocalix rsc.orgarene | Ethyl group and Benzene (B151609) ring | Cation-π interactions, Hydrophobic interactions | 1:1 or 1:2 |

| Cucurbit nih.govuril | Protonated benzimidazole core | Ion-dipole interactions, Hydrogen bonding | 1:1 |

Mechanisms of Self-Assembly Driven by Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

The self-assembly of this compound into higher-order structures is predominantly governed by hydrogen bonding and π-π stacking interactions. rsc.org The 2-amino group and the imidazole (B134444) N-H group are excellent hydrogen bond donors, while the imine nitrogen atom of the imidazole ring is a hydrogen bond acceptor. This allows for the formation of robust and directional hydrogen-bonded networks. rsc.org

In the solid state, 2-aminobenzimidazole (B67599) derivatives are known to form extensive hydrogen-bonding networks, which can encapsulate other molecules. For example, 2-aminobenzimidazole can form a crystalline adduct with hydrogen peroxide, stabilized by a maximum of six hydrogen bonds. rsc.orgrsc.org

In addition to hydrogen bonding, the planar, aromatic benzimidazole ring system facilitates π-π stacking interactions. acs.org These interactions, though weaker than hydrogen bonds, play a crucial role in the packing of the molecules in the solid state and in the stability of self-assembled structures in solution. nih.govresearchgate.net The stacking can occur in various arrangements, such as face-to-face or offset, with typical centroid-to-centroid distances in the range of 3.4 to 3.8 Å. nih.govresearchgate.net The interplay between hydrogen bonding and π-π stacking dictates the final supramolecular architecture. rsc.org For instance, in some crystal structures of benzimidazole derivatives, molecules are connected through intermolecular π–π stacking and C–H⋯N interactions. rsc.org

Table 2: Non-Covalent Interactions in the Self-Assembly of Benzimidazole Derivatives

| Interaction Type | Description | Typical Energy Range (kJ/mol) |

|---|---|---|

| Hydrogen Bonding | N-H···N and N-H···S interactions leading to dimers, chains, or sheets. | 15 - 40 |

| π-π Stacking | Face-to-face or offset stacking of the benzimidazole rings. | 5 - 20 |

| C-H···π Interactions | Interaction of C-H bonds with the π-system of the benzimidazole ring. | 2 - 10 |

Rational Design of Benzimidazole-Based Supramolecular Architectures

The predictable nature of hydrogen bonding and π-π stacking in 2-aminobenzimidazole derivatives allows for the rational design of complex supramolecular architectures. researchgate.net By modifying the substituents on the benzimidazole core, it is possible to control the directionality and strength of the non-covalent interactions, leading to the formation of desired structures such as tapes, ribbons, sheets, and three-dimensional networks.

For example, the introduction of functional groups capable of specific interactions can be used to guide the self-assembly process. The versatility and high capacity for assembly of benzimidazole derivatives have been exploited to create a diversity of structures, from small coordination complexes to metal-organic frameworks and smart nanocontainers. researchgate.net The design principles involve selecting appropriate building blocks with complementary recognition sites to achieve the desired supramolecular arrangement.

Anion and Cation Binding Studies and Their Selectivity

The 2-aminobenzimidazole scaffold is an effective recognition motif for both anions and cations. The N-H protons of the imidazole ring and the amino group can act as hydrogen-bond donors for anion binding. Receptors containing benzimidazole derivatives have been reported as colorimetric, fluorescent, and electrochemically active sensors for various anions. researchgate.net For instance, a colorimetric anion chemosensor based on 2-aminobenzimidazole showed selective recognition of fluoride (B91410) and acetate (B1210297) anions through a distinct color change. elsevierpure.com This selectivity arises from the strong hydrogen bonding interactions between the N-H protons and the basic anions.

The nitrogen atoms of the imidazole ring can also act as binding sites for metal cations. nih.gov The coordination of metal ions to the benzimidazole core can lead to the formation of discrete coordination complexes or extended metal-organic frameworks. researchgate.net The selectivity towards a particular cation is influenced by factors such as the size of the ion, its charge density, and the coordination geometry preferred by the metal. Electron-donating groups on the benzimidazole ring, such as the dimethyl groups in this compound, are expected to enhance the metal-binding affinity. nih.gov

Table 3: Anion and Cation Binding Properties of 2-Aminobenzimidazole Scaffolds

| Analyte Type | Binding Mechanism | Selectivity Examples |

|---|---|---|

| Anions | Hydrogen bonding (N-H···anion) | F⁻, AcO⁻ |

| Cations | Coordination with imidazole nitrogens | Zn²⁺, Co²⁺, Cu²⁺ |

Development of Benzimidazole-Based Chemical Sensors (e.g., Fluorescent, Colorimetric)

The inherent fluorescence of the benzimidazole core and its ability to interact with various analytes have led to the development of numerous benzimidazole-based chemical sensors. rsc.orgresearchgate.net These sensors can operate through different mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). nih.govrsc.org

Fluorescent sensors based on benzimidazole have been designed for the selective detection of metal ions such as Zn²⁺ and Co²⁺. nih.govrsc.org For example, a benzimidazole-based probe was developed for the selective recognition of Co²⁺, where the complexation resulted in fluorescence quenching. nih.gov Another 'turn-on' fluorescent sensor for Zn²⁺ was designed, exhibiting a significant increase in fluorescence upon binding to the metal ion. rsc.org

Colorimetric sensors based on the 2-aminobenzimidazole scaffold have also been reported for the naked-eye detection of anions like fluoride and acetate. elsevierpure.com The interaction with the anion induces a change in the electronic properties of the sensor molecule, leading to a visible color change. elsevierpure.comresearchgate.net The development of these sensors often involves the functionalization of the benzimidazole core with other chromophoric or fluorophoric units to tune their optical properties. mdpi.com

Table 4: Examples of Benzimidazole-Based Chemical Sensors

| Sensor Type | Target Analyte | Principle of Detection |

|---|---|---|

| Fluorescent | Co²⁺ | Fluorescence quenching via PET |

| Fluorescent | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) |

| Colorimetric | F⁻, AcO⁻ | Change in absorption spectrum upon hydrogen bonding |

Advanced Applications in Chemical Sciences Excluding Therapeutic and Clinical Uses

Ligand Design in Coordination and Organometallic Chemistry

The presence of nitrogen donor atoms within the imidazole (B134444) portion of the benzimidazole (B57391) structure makes compounds like 1-Ethyl-5,6-dimethylbenzimidazol-2-amine excellent ligands for a wide array of metal ions. This has led to their extensive use in the design and synthesis of coordination complexes and organometallic compounds with diverse structures and functionalities. sapub.org

Benzimidazole derivatives are versatile building blocks, or linkers, for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). mdpi.com These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands. The nitrogen atoms of the imidazole ring, along with other potential functional groups on the benzimidazole core, can coordinate to metal centers, creating extended one-, two-, or three-dimensional networks. nih.govnih.gov

While this compound itself would typically act as a monodentate or bidentate ligand, derivatives incorporating carboxylic acid groups are widely used to create robust frameworks. For instance, 1H-benzimidazole-5,6-dicarboxylic acid has been used to synthesize coordination polymers with lead(II), forming a layered two-dimensional structure. nih.gov The selection of aromatic multicarboxylic acids as ligands is a critical strategy for constructing CPs with tailored structures and properties. mdpi.com The resulting MOFs and CPs can exhibit high porosity, structural versatility, and crystallinity, making them suitable for applications such as gas storage and separation. mdpi.com The TIBM-Cu MOF, formed from a benzimidazole-based linker, showed an excellent CO2 adsorption capacity of 3.60 mmol/g at 1 bar and 298 K. mdpi.com

The synthesis of metal complexes with benzimidazole-based ligands is typically achieved through straightforward methods. A common approach involves the reaction of the benzimidazole derivative with a metal salt (e.g., metal chlorides) in a suitable solvent like ethanol (B145695) or methanol, often under reflux conditions. sapub.orgnih.gov The resulting complexes precipitate from the solution and can be purified by washing and drying. nih.gov

These complexes are characterized using a suite of analytical techniques to determine their structure and properties.

Elemental Analysis (C, H, N, M): Confirms the metal-to-ligand ratio in the complex. For example, studies on 5,6-dimethylbenzimidazole (B1208971) complexes with Co(II), Cu(II), Cd(II), and Hg(II) confirmed a 1:2 metal-to-ligand ratio. researchgate.net

FT-IR Spectroscopy: Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the imidazole ring. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal center. nih.govresearchgate.net

Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the complex, which also aids in deducing the geometry, particularly for transition metal ions. researchgate.net

Thermogravimetric Analysis (TGA): Examines the thermal stability of the complexes and their decomposition patterns. researchgate.net

The table below summarizes the properties of metal complexes synthesized with the closely related 5,6-dimethylbenzimidazole ligand. researchgate.net

| Metal Ion | Proposed Formula | Geometry | Magnetic Moment (B.M.) | Color |

| Co(II) | [Co(C₉H₁₀N₂)₂Cl₂] | Tetrahedral | 4.35 | Blue |

| Cu(II) | [Cu(C₉H₁₀N₂)₂Cl₂] | Tetrahedral | 1.85 | Green |

| Cd(II) | [Cd(C₉H₁₀N₂)₂Cl₂] | Tetrahedral | Diamagnetic | White |

| Hg(II) | [Hg(C₉H₁₀N₂)₂Cl₂] | Tetrahedral | Diamagnetic | White |

Benzimidazole ligands can adopt various coordination modes, influencing the final geometry of the metal complex. As a simple ligand, this compound can act as a monodentate ligand, coordinating through one of the imidazole nitrogen atoms. It can also function as a bidentate ligand, forming a chelate ring by coordinating through both the imine nitrogen and the amine nitrogen.

More complex benzimidazole derivatives, such as Schiff bases, can exhibit tridentate coordination. nih.gov For instance, a Schiff base derived from 2-aminomethyl benzimidazole was shown to act as a monobasic tridentate chelator, coordinating through an oxygen atom, an azomethine nitrogen atom, and a benzimidazole ring nitrogen atom. nih.gov The resulting geometry of the complex is determined by the coordination number of the metal ion and the nature of the ligands. For the 5,6-dimethylbenzimidazole complexes mentioned previously, UV-visible spectra and magnetic susceptibility data suggested a tetrahedral geometry for all the synthesized complexes. researchgate.net Other common geometries for metal complexes include octahedral and square planar, depending on the metal ion and reaction conditions.

Metal complexes derived from benzimidazole ligands have emerged as effective catalysts in various organic transformations. researchgate.net The metal center in these complexes often acts as a Lewis acid, activating substrates and facilitating reactions. Benzimidazole-based catalysts have been employed in reactions such as oxidation and palladium-catalyzed cross-coupling. researchgate.netnih.gov

For example, palladium-catalyzed Suzuki–Miyaura and Buchwald-Hartwig amination reactions have been successfully used for the functionalization of the benzimidazole core itself, demonstrating the compatibility of this scaffold with important catalytic systems. uc.ptnih.gov Furthermore, metal-organic frameworks constructed from benzimidazole-containing linkers can serve as heterogeneous catalysts. These solid-state catalysts offer advantages such as easy separation from the reaction mixture and potential for recyclability. MOFs with accessible Lewis acid sites have been used to catalyze the synthesis of 1,5-benzodiazepines from the cyclocondensation of 1,2-phenylenediamine and various ketones. researchgate.net

Material Science Applications

The unique electronic structure of the benzimidazole core makes it a promising component for the development of advanced materials with specific optical and electronic properties.

The extended π-conjugated system of the benzimidazole ring is central to its electronic properties. This system allows for charge delocalization and gives rise to specific energy levels for the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the material. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the electronic properties of benzimidazole derivatives. For a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, the calculated HOMO-LUMO energy gaps were found to be in a range that suggests potential for optoelectronic applications. nih.gov Materials with smaller energy gaps are generally more reactive and can be more easily excited, a desirable property for certain electronic devices. nih.gov The substituent groups on the benzimidazole ring, such as the ethyl and methyl groups in this compound, can modulate these energy levels, allowing for the fine-tuning of the material's properties for specific applications in areas like organic light-emitting diodes (OLEDs) or nonlinear optics. nih.gov

The table below presents calculated electronic properties for a series of related benzimidazole derivatives, illustrating how structural modifications can influence key electronic parameters. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |

| 2a | -6.914 | -1.974 | 4.940 | 2.470 | 0.202 |

| 2b | -7.186 | -2.073 | 5.114 | 2.557 | 0.196 |

| 2c | -6.963 | -2.147 | 4.816 | 2.408 | 0.208 |

| 2d | -8.129 | -3.197 | 4.932 | 2.466 | 0.203 |

| 2e | -7.219 | -2.915 | 4.304 | 2.152 | 0.232 |

Molecular Interaction Studies with Biological Macromolecules (In Vitro and Theoretical Models)No molecular interaction studies between this compound and biological macromolecules like DNA have been published.

Investigations of DNA Intercalation and Binding ModesThere is no scientific literature available that investigates the DNA intercalation or other binding modes of this compound.

Due to the absence of specific research on "this compound" for the advanced applications and molecular studies outlined, the requested article cannot be generated. To fulfill the user's request, published scientific studies focusing on this particular compound would be necessary.

Protein-Ligand Interaction Profiling

While specific protein-ligand interaction profiling studies for this compound are not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been the subject of numerous computational and experimental studies to understand their binding modes with various protein targets. These studies provide a foundational understanding of the types of interactions that this compound could potentially form.

Computational docking studies on various benzimidazole derivatives have revealed their capacity to engage in a range of non-covalent interactions within protein active sites. ijpsr.comresearchgate.net These interactions are crucial for the stability of the protein-ligand complex and are predictive of the compound's potential as an inhibitor or modulator of protein function. The core benzimidazole scaffold, with its fused benzene (B151609) and imidazole rings, provides a rigid framework that can be appropriately substituted to optimize interactions with specific amino acid residues.

Key interactions observed for benzimidazole derivatives include:

Hydrogen Bonding: The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors. The exocyclic amine group at the 2-position, as in this compound, introduces an additional hydrogen bond donor capability. These interactions are fundamental in orienting the ligand within the binding pocket.

Hydrophobic Interactions: The lipophilic nature of the benzimidazole core, further enhanced by the ethyl and dimethyl substituents in this compound, facilitates hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

π-π Stacking: The aromaticity of the benzimidazole ring system allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

π-Cation Interactions: The electron-rich π-system of the benzimidazole ring can interact favorably with positively charged residues such as lysine (B10760008) and arginine.

Molecular docking studies of various benzimidazole derivatives against different protein targets have consistently highlighted the importance of these interactions in achieving high binding affinities. ijpsr.comnih.govresearchgate.net For instance, in studies of benzimidazole derivatives as potential antibacterial agents, docking simulations have shown that the benzimidazole core can fit into the active sites of enzymes like DNA gyrase and topoisomerase II, forming critical hydrogen bonds and hydrophobic interactions that are predicted to inhibit enzyme function. researchgate.net Similarly, in the context of antifungal research, computational models have demonstrated the affinity of benzimidazolic ligands for enzymes involved in ergosterol (B1671047) synthesis, a key component of fungal cell membranes. mdpi.com

While awaiting specific experimental data for this compound, the wealth of information on related compounds strongly suggests its potential to interact with a variety of protein targets through a combination of hydrogen bonding, hydrophobic interactions, and π-system-based interactions.

Research into Corrosion Inhibition Mechanisms (Theoretical and Experimental)

Theoretical Studies:

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely employed to elucidate the corrosion inhibition mechanism of benzimidazole derivatives at a molecular level. nih.gov These studies correlate the molecular structure of the inhibitor with its protective efficiency. Key parameters calculated from DFT studies that predict inhibition efficiency include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, forming a feedback bond.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus, potentially better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.

For benzimidazole derivatives, the presence of heteroatoms (nitrogen) and the aromatic π-electron system are crucial for their inhibitory action. peacta.org The lone pair of electrons on the nitrogen atoms and the delocalized π-electrons of the aromatic rings act as active centers for adsorption onto the metal surface. The substituents on the benzimidazole ring play a significant role in modulating the electron density of the molecule and, consequently, its inhibition efficiency. nih.gov The electron-donating ethyl and dimethyl groups in this compound are expected to increase the electron density on the benzimidazole core, thereby enhancing its ability to donate electrons to the metal surface and form a strong protective film.

Experimental Studies:

Experimental investigations into the corrosion inhibition of benzimidazole derivatives typically involve electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. peacta.orgqu.edu.qapsu.edu

Potentiodynamic Polarization: These studies on various benzimidazole derivatives have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgrsc.org This is achieved through the adsorption of the inhibitor molecules on the metal surface, blocking the active sites for corrosion.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements for steel in acidic solutions containing benzimidazole inhibitors typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration. peacta.orgqu.edu.qa The increase in Rct indicates a slowing of the corrosion rate, while the decrease in Cdl is attributed to the replacement of water molecules at the metal/solution interface by the inhibitor molecules, which have a lower dielectric constant.

Adsorption Isotherms: The adsorption of benzimidazole derivatives on metal surfaces is a key aspect of their inhibition mechanism. Studies have shown that this adsorption often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. ripi.iracs.org The nature of the adsorption can be physical (electrostatic interactions), chemical (covalent bonding), or a combination of both. nih.gov

Based on the collective findings for a wide range of benzimidazole derivatives, it can be inferred that this compound would likely function as an effective corrosion inhibitor for steel in acidic environments. Its mechanism of action would involve adsorption onto the steel surface through the nitrogen atoms and the π-electron system of the benzimidazole ring. This adsorbed layer would act as a physical barrier, isolating the metal from the corrosive medium. The electron-donating substituents are expected to enhance its adsorption and, therefore, its inhibition efficiency.

Below is a summary of typical experimental findings for benzimidazole derivatives as corrosion inhibitors for steel in acidic media:

| Technique | Observation | Interpretation |

| Potentiodynamic Polarization | Decrease in corrosion current density (icorr); Shift in corrosion potential (Ecorr) | Inhibition of both anodic and cathodic reactions (mixed-type inhibitor) |

| Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance (Rct); Decrease in double-layer capacitance (Cdl) | Formation of a protective film on the metal surface, slowing down the corrosion process |

| Weight Loss Measurements | Decrease in weight loss with increasing inhibitor concentration | Reduction in the rate of metal dissolution |

| Adsorption Isotherm Analysis | Adherence to Langmuir adsorption isotherm | Formation of a monolayer of inhibitor molecules on the metal surface |

Green Chemistry Approaches in the Synthesis of Benzimidazole Derivatives

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The evolution towards sustainable synthesis for benzimidazoles involves a holistic approach that re-evaluates every aspect of the chemical process, from starting materials to final product isolation. A primary strategy is the replacement of stoichiometric reagents with catalytic systems, particularly those that are heterogeneous and recyclable. rsc.orgnih.gov Traditional methods often rely on strong acids like polyphosphoric acid or mineral acids under high temperatures. jksus.org Green alternatives focus on one-pot syntheses, which reduce the number of steps and minimize waste from intermediate purification. researchgate.net

Furthermore, there is a significant shift towards using starting materials derived from biomass and employing reaction conditions that are benign by design. mdpi.com The core objective is to create processes that are not only efficient in terms of yield but also in atom economy, ensuring that a maximal proportion of the atoms from the reactants are incorporated into the final product. Methodologies such as ultrasound and photocatalysis are also being explored to provide the necessary activation energy for these transformations in a more controlled and efficient manner than conventional heating. mdpi.comrsc.org

Implementation of Environmentally Benign Solvents (e.g., Water, Deep Eutectic Solvents, Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Volatile organic solvents (VOCs), common in traditional syntheses, pose risks to both human health and the ecosystem. jksus.org Consequently, a major focus of green chemistry has been the adoption of environmentally benign solvents.

Water has emerged as a prime candidate due to its non-toxic, non-flammable, and abundant nature. It has been successfully used as a medium for the condensation of o-phenylenediamines with aldehydes to form benzimidazoles. jksus.orgrsc.org Reactions in water can sometimes offer unique reactivity and selectivity, and in some cases, product precipitation simplifies the purification process. rsc.orgresearchgate.net For example, the synthesis of 2-substituted benzimidazoles has been efficiently carried out in water at temperatures ranging from 1-80 °C using catalysts like Erbium (III) trifluoromethanesulfonate. nih.gov

Ionic Liquids (ILs) are salts with low melting points that can serve as non-volatile, thermally stable solvents. They have been investigated as recyclable media for benzimidazole (B57391) synthesis, often leading to high yields and easy product separation. bohrium.com

Table 1: Comparison of Green Solvents in Benzimidazole Synthesis

| Solvent | Key Advantages | Example Condition | Reference |

|---|---|---|---|

| Water | Non-toxic, abundant, non-flammable, simplifies work-up | Condensation of o-phenylenediamine (B120857) and aldehydes | jksus.orgrsc.orgnih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, can act as solvent and catalyst | Choline chloride/urea for synthesis from o-phenylenediamine | researchgate.net |

| Ionic Liquids (ILs) | Non-volatile, thermally stable, recyclable | [Bmim]PF6 as a catalyst for condensation reactions | bohrium.com |

| Curd Water | Waste valorization, natural acidic catalyst, biodegradable | Microwave-assisted synthesis of 2-arylbenzimidazoles | bohrium.com |

Strategies for Solvent-Free Reaction Conditions

An ideal green synthesis aims to eliminate the use of solvents altogether. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste, eliminating costly and energy-intensive solvent removal steps, and simplifying purification procedures. rsc.orgresearchgate.net These reactions are often facilitated by alternative energy sources like grinding (mechanochemistry), ultrasound, or microwave irradiation. mdpi.comrsc.orgresearchgate.net

For instance, a facile, one-pot synthesis of 2'-aminobenzimidazolomethylnaphtols has been developed by reacting 2-aminobenzimidazole (B67599), 2-naphtol, and various aromatic aldehydes under grinding and solvent-free conditions at room temperature, using L-proline as a catalyst. researchgate.net Similarly, the condensation between aldehydes and o-phenylenediamines has been performed under solvent-free conditions using recyclable nanoparticle catalysts, resulting in short reaction times and high product yields. rsc.org These methods are highly efficient and align perfectly with the principles of green chemistry by minimizing the environmental footprint of the synthesis. researchgate.net

Design and Utilization of Recyclable and Non-Toxic Catalytic Systems

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemical synthesis. Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture by simple filtration and reused multiple times, reducing both cost and waste. nih.govresearchgate.net This is a significant improvement over homogeneous catalysts, which can be difficult to recover and may contaminate the final product.

A wide array of recyclable catalytic systems have been developed for benzimidazole synthesis:

Nanoparticles: Metal oxide nanoparticles, such as ZnO, Fe2O3, MnO2, and TiO2-Fe2O3 mixed oxides, have been employed as highly efficient catalysts. rsc.org Their high surface-area-to-volume ratio often leads to enhanced catalytic activity.

Supported Catalysts: Active catalytic species can be supported on solid materials like zeolites, silica (B1680970), or polymers. For example, a nano-Ni(II)/Y zeolite catalyst and sulfonic-acid-functionalized activated carbon have been used effectively. rsc.orgbohrium.com

Magnetic Catalysts: Catalysts supported on magnetic nanoparticles (e.g., Fe3O4@SiO2/collagen) offer a particularly convenient method of recovery, as they can be separated from the reaction medium using an external magnet. rsc.org

These modern catalysts are often designed to be non-toxic and are typically used in small quantities. Many systems have demonstrated excellent reusability for five to ten consecutive reaction cycles with only a minor loss of catalytic activity. rsc.orgnih.govbohrium.com

Table 2: Examples of Recyclable Catalysts in Benzimidazole Synthesis

| Catalyst | Reaction Type | Key Features | Recyclability | Reference |

|---|---|---|---|---|

| AlOOH–SO3 nanoparticles | Condensation of aldehydes and o-phenylenediamines | Solvent-free conditions, short reaction time | Recyclable | rsc.org |

| Mesoporous TiO2–Fe2O3 | Benzimidazole synthesis | High surface area, mild conditions | Reusable | rsc.org |

| Zinc Boron Nitride (Zn-BNT) | Condensation of o-phenylenediamine and aldehydes | Microwave conditions, rapid (15 min) | Up to 8 times with 5% activity loss | nih.gov |

| PMO-Py-IL | Condensation of o-phenylenediamine and aldehydes in water | Heterogeneous ionic liquid on organosilica | At least 10 cycles | bohrium.com |

| CoFeMnO4 Nanoparticles | Condensation of aldehydes and o-phenylenediamines in water | Magnetic separation | Activity decreased from 93% to 81% yield after first cycle | researchgate.net |

Microwave-Assisted Synthesis for Enhanced Efficiency and Reduced Reaction Times

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, aligning with the green chemistry principle of energy efficiency. eurekaselect.comsciforum.net Unlike conventional heating, which relies on slow conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. sciforum.net This often results in dramatic reductions in reaction times, from hours or days to mere minutes, along with improved product yields and purity. eurekaselect.comarkat-usa.org

The synthesis of benzimidazole derivatives has been extensively improved using this technology. Reactions that traditionally required prolonged refluxing can often be completed in under 15 minutes in a microwave reactor. nih.govnih.gov For example, the synthesis of 2-aryl benzimidazoles from o-phenylenediamine and aromatic aldehydes has been achieved in 5-6 minutes under microwave irradiation, a significant improvement over conventional methods that could take several hours. sciforum.netderpharmachemica.com

Microwave synthesis can be effectively combined with other green chemistry techniques, such as the use of benign solvents (e.g., water, curd water) or solvent-free conditions, to create highly efficient and environmentally friendly protocols. mdpi.combohrium.com This synergy allows for the rapid production of benzimidazole libraries for drug discovery while minimizing energy consumption and waste generation. eurekaselect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Key Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones | 48 hours (reflux) | 12 minutes (280 W) | Drastic reduction in reaction time | arkat-usa.org |

| Synthesis of 2-aryl benzimidazoles | 2-15 hours | 5-15 minutes | Reduced time, increased yield | sciforum.net |

| Synthesis of sulfonamide derivatives of 2-aminobenzimidazole | Not specified | 0.5-4 minutes (50 W) | Rapid synthesis in water | nih.gov |

| Synthesis of benzimidazoles using Zn-BNT catalyst | Not specified | 15 minutes | Fast, efficient, recyclable catalyst | nih.gov |

Future Research Directions and Emerging Perspectives for 1 Ethyl 5,6 Dimethylbenzimidazol 2 Amine

Exploration of Novel and Highly Efficient Synthetic Pathways for Complex Benzimidazole (B57391) Architectures

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 1-Ethyl-5,6-dimethylbenzimidazol-2-amine and its derivatives. Traditional methods for benzimidazole synthesis often require harsh conditions, such as high temperatures or the use of strong acids. rsc.org Modern synthetic chemistry, however, is moving towards greener and more efficient methodologies.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of 1,2-disubstituted benzimidazoles. nih.gov Future studies could optimize microwave-assisted protocols for the condensation of N-ethyl-4,5-dimethyl-1,2-phenylenediamine with cyanogen (B1215507) bromide or other cyclizing agents, providing a rapid and scalable route to the target molecule. nih.gov

Novel Catalytic Systems: The development of new catalysts is crucial. While methods using catalysts like cobalt, palladium, or copper exist, they can be time-consuming. rsc.org Research into novel, inexpensive, and reusable catalysts for the cyclization step could make the synthesis more economically and environmentally viable.

One-Pot Reactions: Designing one-pot procedures where the starting materials are converted to the final product without isolating intermediates can significantly improve efficiency. nih.govbeilstein-journals.org A future pathway could involve the in situ N-ethylation of a 5,6-dimethyl-1,2-phenylenediamine derivative followed by immediate cyclization to form the 2-aminobenzimidazole (B67599) core.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its potential industrial application.

These advanced synthetic strategies would not only streamline the production of the core molecule but also facilitate the creation of diverse libraries of derivatives for further investigation.

Integration of Advanced Computational Design and Artificial Intelligence for Predictive Modeling and Materials Discovery

Computational chemistry and artificial intelligence (AI) are revolutionizing how new molecules and materials are discovered. iscientific.org For this compound, these tools can guide research by predicting properties and identifying promising applications before committing to costly and time-intensive laboratory synthesis.

Future directions in this area include:

Predictive Modeling of Physicochemical Properties: Using techniques like Density Functional Theory (DFT), researchers can predict key electronic and structural properties of the molecule. nih.gov This allows for an in silico understanding of how modifications to the ethyl, methyl, or amino groups would affect its stability, solubility, and reactivity.

AI-Driven Retrosynthesis: AI platforms can analyze vast reaction databases to propose novel and efficient synthetic pathways. chemcopilot.comnih.gov Such tools could be employed to discover entirely new routes to the this compound scaffold, potentially identifying more cost-effective or sustainable starting materials. synthiaonline.com

Virtual Screening for Materials Science: By creating a virtual library of polymers or supramolecular structures incorporating the target molecule, computational models can screen for desired properties like conductivity, thermal stability, or porosity. researchgate.netmdpi.com This approach accelerates the discovery of new materials for applications in electronics or energy storage.

Machine Learning for Structure-Property Relationships: Machine learning algorithms can be trained on existing data from other benzimidazole derivatives to establish quantitative structure-property relationship (QSPR) models. iscientific.org These models could then predict the performance of new materials based on the this compound core, guiding the design of materials with tailored functionalities.

The table below illustrates typical parameters that could be evaluated in a computational screening of derivatives.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | HOMO/LUMO energy gap, electronic distribution | Predicting electronic and optical properties for OLEDs |

| Molecular Dynamics (MD) | Polymer chain packing, conformational stability | Designing thermally stable polymers, predicting solubility |

| AI-Based QSPR Models | Proton conductivity, thermal degradation temp. | Screening for high-performance fuel cell membranes |

| Virtual Docking (Pharmacophore) | Binding affinity to specific targets | Initial screening for potential biological activity |

Development of Multifunctional Benzimidazole-Based Materials with Tunable Properties

The unique structure of this compound makes it an excellent building block for creating advanced multifunctional materials. The 2-amino group provides a reactive handle for polymerization or grafting, while the benzimidazole core offers thermal stability and electronic activity. acs.orgnih.govnih.gov

Promising future research avenues are:

High-Performance Polymers: The 2-amino group can react with dianhydrides or other monomers to form novel polyimides or other polymers. researchgate.net The rigid benzimidazole backbone is known to impart high thermal stability and mechanical strength to polymers. frontiersin.org By systematically modifying derivatives of this compound, it would be possible to create a family of polymers with tunable properties, such as glass transition temperature, solubility, and conductivity. nih.govnih.gov

Proton Exchange Membranes: Benzimidazole-based polymers are well-known for their potential use in high-temperature proton exchange membrane fuel cells (PEMFCs). frontiersin.org Future work could involve synthesizing polymers from the target molecule and evaluating their proton conductivity after doping with acids like phosphoric acid. The N-ethyl and C-methyl groups could be tuned to optimize the polymer's morphology and acid-retention capabilities.

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the benzimidazole ring is suitable for applications in optoelectronics. By incorporating this compound into larger conjugated molecules or polymers, it may be possible to develop new materials for OLEDs, leveraging the core's inherent electronic properties. researchgate.net

New Frontiers in Supramolecular Assembly and Advanced Material Science Applications

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net The structure of this compound is rich in features that can drive self-assembly, opening doors to new advanced materials.

Key research frontiers include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole (B134444) ring and the 2-amino group are excellent coordination sites for metal ions. electronicsandbooks.com This allows for the design of novel MOFs. The ethyl and dimethyl groups would act as modulators of pore size and functionality, potentially leading to materials for gas storage, separation, or catalysis.

Supramolecular Gels: Benzimidazole derivatives can form organogels through a combination of hydrogen bonding and π-π stacking. researchgate.net Research could explore the gelation properties of this compound and its derivatives in various solvents, aiming to create "smart" materials that respond to external stimuli like pH or temperature.

Liquid Crystals: The rigid, aromatic nature of the benzimidazole core is a common feature in liquid crystalline molecules. By attaching long alkyl chains to the 2-amino group, it may be possible to induce liquid crystalline phases. The specific substitution pattern of this compound would influence the packing and phase behavior of these materials.

Self-Assembled Monolayers: The ability of benzimidazoles to coordinate with metal ions could be exploited to form ordered self-assembled monolayers on surfaces. electronicsandbooks.com This could lead to applications in molecular electronics or the functionalization of surfaces with specific chemical properties. The assembly process can be controlled by factors such as pH and the presence of metal ions. researchgate.net

In-Depth Mechanistic Studies at the Molecular Level to Elucidate Chemical Behavior

A fundamental understanding of the chemical behavior of this compound at the molecular level is essential for optimizing its synthesis and rationally designing new materials. Future research should employ a combination of advanced analytical techniques and computational modeling to probe its underlying mechanisms.

Areas for in-depth study include:

Reaction Mechanism Elucidation: Investigating the precise mechanisms of novel synthetic reactions (as discussed in section 9.1) is crucial for optimizing conditions and maximizing yields. This involves identifying reaction intermediates and transition states using techniques like in situ spectroscopy combined with DFT calculations.

Tautomerism and Protonation States: The benzimidazole ring can exist in different tautomeric forms, and its basicity is key to its role in proton conduction and supramolecular assembly. nih.gov Spectroscopic and computational studies can clarify the preferred tautomeric and protonation states of this compound under various conditions (e.g., in different solvents or pH levels), which is critical for controlling its properties.

Dynamics in Materials: When incorporated into polymers or supramolecular assemblies, the molecular motion and interactions of the benzimidazole unit dictate the macroscopic properties of the material. Techniques like solid-state NMR and molecular dynamics simulations can provide insights into these dynamics, helping to establish clear structure-property relationships. nih.gov

Photophysical Processes: For potential applications in optoelectronics, it is vital to understand the molecule's photophysical behavior, including its absorption, emission, and excited-state dynamics. Time-resolved spectroscopy can be used to study these processes and guide the design of more efficient light-emitting materials.

By pursuing these fundamental studies, researchers can gain the detailed knowledge needed to fully unlock the potential of this compound in advanced applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Ethyl-5,6-dimethylbenzimidazol-2-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with ethyl isothiocyanate in glacial acetic acid, followed by hydrazine-mediated cyclization. Key steps include:

- Condensation : React 4,5-dimethyl-1,2-phenylenediamine with ethyl isothiocyanate at 80°C for 12 hours in acetic acid .

- Cyclization : Treat the intermediate with hydrazine hydrate under reflux (110°C, 6 hours) to form the benzimidazole core .

- Purification : Recrystallize from ethanol to achieve >85% purity. Common pitfalls include incomplete cyclization (monitored via TLC) and residual solvent removal (use vacuum drying) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to verify substituent positions (e.g., ethyl group at N1, methyl groups at C5/C6). Expected signals: δ 1.42 ppm (triplet, CH2CH3), δ 2.28–2.35 ppm (singlets, C5/C6-CH3) .

- IR : Confirm NH2 stretching (~3400 cm⁻¹) and C=N absorption (~1620 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 230.3. Discrepancies may indicate incomplete purification .

Q. How can researchers screen the biological activity of this compound against microbial pathogens?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

- Data Interpretation : MIC values <50 µg/mL suggest promising activity. Note contradictions: Some benzimidazoles show species-specific efficacy due to membrane permeability differences .

Advanced Research Questions

Q. What strategies are effective for investigating structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :